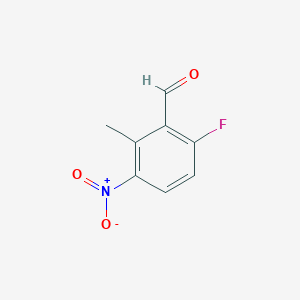
4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group and the piperazine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste.
化学反応の分析
Types of Reactions
4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism by which 4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine ring can interact with various biological macromolecules, modulating their activity and leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
Pyridinium Salts: These compounds share the pyridine ring structure and are known for their diverse biological activities.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups are widely studied for their enhanced stability and bioactivity.
Piperazine Derivatives: These compounds are commonly used in medicinal chemistry for their ability to interact with biological targets.
Uniqueness
4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine is unique due to the combination of its trifluoromethyl group, pyridine ring, and piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5/c1-22-6-8-23(9-7-22)13-10-12(15(16,17)18)20-14(21-13)11-4-2-3-5-19-11/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSVFVJFBVZAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-[(3,4-dimethylphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2557375.png)
![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2557376.png)

![N-(3-chloro-4-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2557381.png)
![ethyl 2-(2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2557382.png)




![1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2557391.png)

![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide](/img/structure/B2557393.png)

